Cas no 1225228-89-6 (3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid)

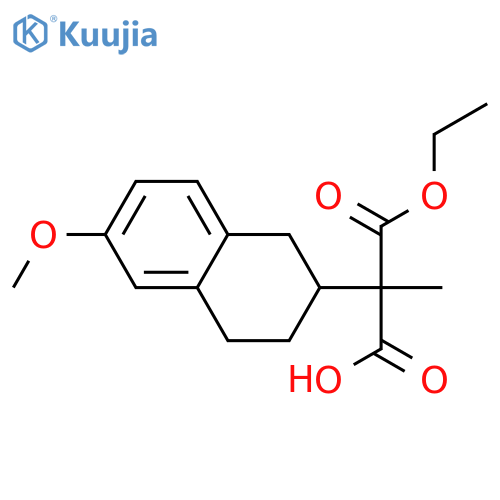

1225228-89-6 structure

商品名:3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid

CAS番号:1225228-89-6

MF:C17H22O5

メガワット:306.353585720062

CID:1024226

3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid

- 3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydrophthalen-2-yl)-2-methyl-3-oxopropanoic acid

- 2-methyl-3-ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-3-oxopropanoic acid

- AK101452

- ANW-62995

- CTK8B9762

- KB-235956

- SureCN2471973

-

- インチ: InChI=1S/C17H22O5/c1-4-22-16(20)17(2,15(18)19)13-7-5-12-10-14(21-3)8-6-11(12)9-13/h6,8,10,13H,4-5,7,9H2,1-3H3,(H,18,19)

- InChIKey: NYKDPNQDSCCMMR-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C(C)(C1CCC2=CC(=CC=C2C1)OC)C(=O)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 6

3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1667052-1g |

3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid |

1225228-89-6 | 98% | 1g |

¥6154.00 | 2024-08-09 | |

| Chemenu | CM141111-1g |

3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid |

1225228-89-6 | 95% | 1g |

$729 | 2021-08-05 | |

| Chemenu | CM141111-1g |

3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid |

1225228-89-6 | 95% | 1g |

$*** | 2023-04-03 | |

| TRC | E072535-50mg |

3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid |

1225228-89-6 | 50mg |

$ 510.00 | 2022-06-05 | ||

| Crysdot LLC | CD12170972-1g |

3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid |

1225228-89-6 | 95+% | 1g |

$772 | 2024-07-23 | |

| TRC | E072535-100mg |

3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid |

1225228-89-6 | 100mg |

$ 850.00 | 2022-06-05 | ||

| Alichem | A219005701-1g |

3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid |

1225228-89-6 | 95% | 1g |

$665.68 | 2023-09-03 |

3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid 関連文献

-

1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

1225228-89-6 (3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid) 関連製品

- 2473-19-0(Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬